4-[(2,4-Dichlorophenoxy)methyl]phenol
Description
4-[(2,4-Dichlorophenoxy)methyl]phenol (CAS RN: Not explicitly provided in evidence) is a chlorinated phenolic compound with the molecular formula C₁₃H₉Cl₂O₂. Structurally, it consists of a phenol ring substituted with a (2,4-dichlorophenoxy)methyl group at the para position (Fig. 1). This compound is synthesized via etherification of 2,4-dichlorophenol with p-chloronitrobenzene, followed by nitro group reduction, diazotization, and hydrolysis, achieving a total yield of 57.6% . Key spectral data (IR, ¹H-NMR) confirm its structure, with characteristic peaks for aromatic Cl substituents and ether linkages .
Its primary applications include roles as a pharmaceutical intermediate and as a degradation byproduct of herbicides like diclofop methyl . Notably, it exhibits higher toxicity than its parent compound, diclofop methyl, in freshwater algal cultures (e.g., Chlorella pyrenoidosa) .
Properties
CAS No. |
66287-29-4 |
|---|---|
Molecular Formula |
C13H10Cl2O2 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,16H,8H2 |
InChI Key |
PJKIZNQAXPJGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Chlorophenoxy Compounds and Their Properties
Key Observations :
- Reactivity: Triclosan and this compound share similar susceptibility to oxidation by manganese oxides (δ-MnO₂), forming phenoxy radicals and coupling products . However, triclosan’s ether bond cleavage releases 2,4-dichlorophenol, a precursor to chloroform .
- Toxicity: this compound is more toxic than diclofop methyl in algal cultures, inhibiting growth at 0.1 mg/L . In contrast, triclosan disrupts oxidative stress responses in C. elegans and human cells via SKN-1/Nrf2 pathway interference .
Physicochemical Properties and Degradation Pathways
Table 2: Comparative Physicochemical Data
Degradation Insights :
- This compound is mineralized via TiO₂ photocatalysis, achieving complete degradation within 2 hours .
- Triclosan reacts with free chlorine to form chlorophenoxyphenols (e.g., 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol) and 2,4-dichlorophenol, which further chlorinates to 2,4,6-trichlorophenol .
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